![molecular formula C13H21NO4 B13940870 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one CAS No. 374795-33-2](/img/structure/B13940870.png)
7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C13H23NO3. It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed to replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The oxo and ester groups can participate in hydrogen bonding and other interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
- 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, 2-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of both oxo and ester functional groups
Properties
CAS No. |
374795-33-2 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-5-13(9-14)6-8-17-10(13)15/h4-9H2,1-3H3 |
InChI Key |
HAVOFPWRYJMMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


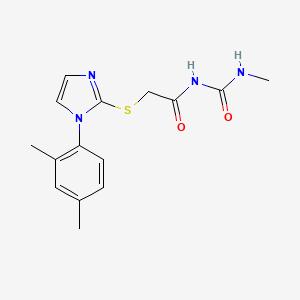
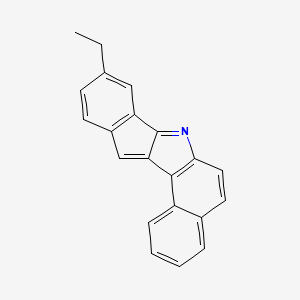
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

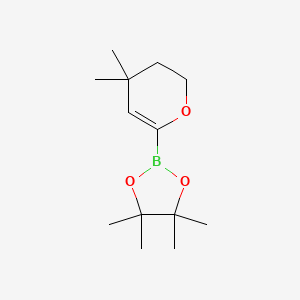
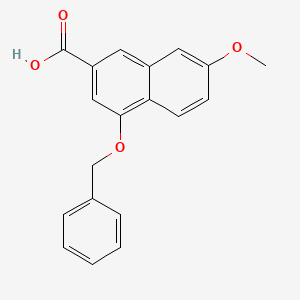
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

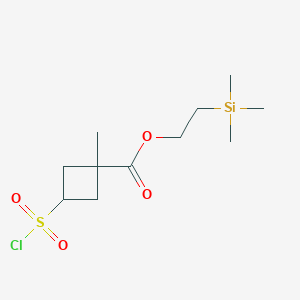
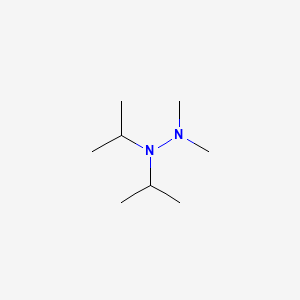
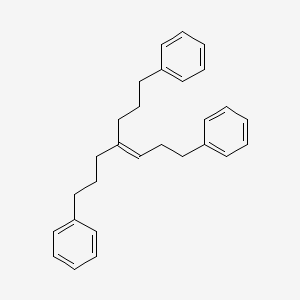
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
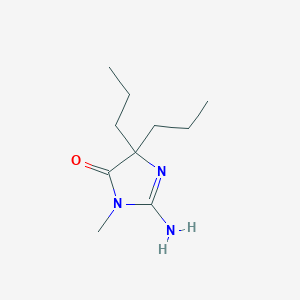
![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
